

# Molecular weight and formula of 2-Chloro-6-fluorophenylacetonitrile

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## Compound of Interest

Compound Name: 2-Chloro-6-fluorophenylacetonitrile

Cat. No.: B1360232

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## An In-depth Technical Guide to 2-Chloro-6-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-6-fluorophenylacetonitrile**, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and its strategic role in the development of biologically active molecules.

## Core Properties and Physicochemical Data

**2-Chloro-6-fluorophenylacetonitrile**, also known as 2-Chloro-6-fluorobenzyl cyanide, is a halogenated aromatic nitrile. The strategic placement of chlorine and fluorine atoms on the phenylacetonitrile scaffold significantly influences the molecule's electronic properties, lipophilicity, and reactivity, making it a valuable building block in medicinal chemistry.<sup>[1]</sup> The nitrile group is a versatile functional handle, allowing for a variety of chemical transformations.

<sup>[1]</sup>

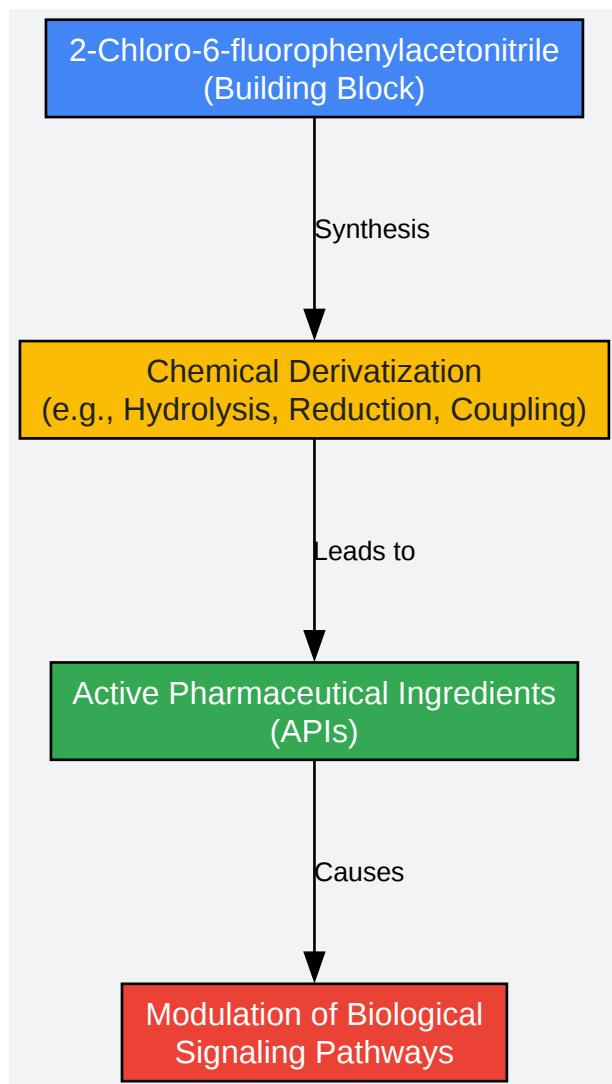
A summary of its key quantitative data is presented below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClFN	<a href="#">[1]</a>
Molecular Weight	169.58 g/mol	<a href="#">[1]</a>
CAS Number	75279-55-9	<a href="#">[2]</a>
Appearance	White crystalline solid	<a href="#">[3]</a>
Melting Point	41-42 °C	<a href="#">[2]</a>
Boiling Point	85 °C at 2 mmHg	<a href="#">[4]</a>
Flash Point	>110 °C (>230 °F)	<a href="#">[2]</a>
Solubility	Insoluble in water; Soluble in methanol	<a href="#">[3]</a> <a href="#">[4]</a>

## Role in Synthesis and Drug Discovery

**2-Chloro-6-fluorophenylacetonitrile** is not typically an end-product with direct biological activity. Instead, its significance lies in its role as a crucial intermediate for creating more complex molecules with potential therapeutic applications.[\[1\]](#) The combination of halogen substituents and the reactive nitrile group provides a powerful tool for chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates.[\[1\]](#) Its derivatives are instrumental in developing molecules that can modulate the activity of specific biological receptors and signaling pathways.[\[1\]](#)

The logical workflow from this building block to a biological effect is illustrated below.



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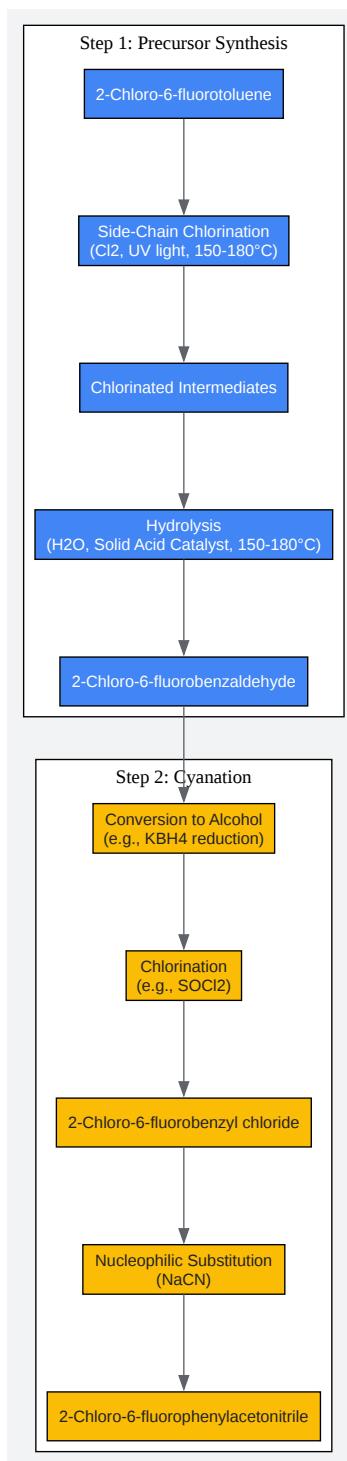
Role as a pharmaceutical intermediate.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Chloro-6-fluorophenylacetonitrile** and its subsequent chemical transformations. These protocols are representative of common laboratory and industrial processes.

The synthesis of the title compound often proceeds from 2-chloro-6-fluorobenzaldehyde. A common industrial route to this precursor involves the free-radical chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.<sup>[5]</sup> The aldehyde is then converted to the nitrile.

The overall synthetic workflow is depicted below.



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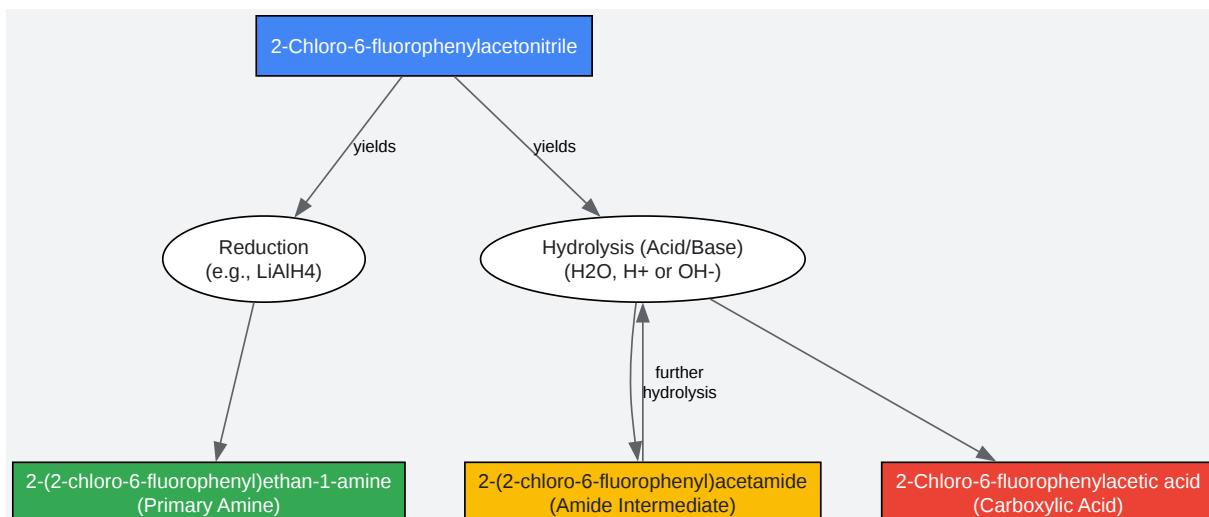
Synthetic workflow for **2-Chloro-6-fluorophenylacetonitrile**.

### Protocol: Synthesis via 2-Chloro-6-fluorobenzaldehyde

This protocol is based on a common two-stage process: reduction of the aldehyde to an alcohol, followed by chlorination and cyanation.[\[6\]](#)

- Reduction to Alcohol: In a suitable reaction vessel, dissolve 2-chloro-6-fluorobenzaldehyde (1 equivalent) in an appropriate solvent such as toluene.[\[6\]](#) Add a reducing agent like potassium borohydride (0.36 equivalents) portion-wise while maintaining the temperature below 30°C.[\[6\]](#) Stir the mixture for several hours until the reaction is complete (monitored by TLC or GC).
- Chlorination: To the resulting solution of 2-chloro-6-fluorobenzyl alcohol, slowly add thionyl chloride (1.2-1.3 equivalents) while maintaining the reaction temperature, typically around 50°C.[\[6\]](#) After the addition, continue stirring for 1-2 hours. Neutralize the reaction mixture with an aqueous base (e.g., sodium carbonate solution) to a pH of 7-8.[\[6\]](#) Separate the organic layer containing 2-chloro-6-fluorobenzyl chloride.
- Cyanation: Combine the toluene solution of 2-chloro-6-fluorobenzyl chloride with an aqueous solution of sodium cyanide (1.3-1.4 equivalents) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[\[6\]](#) Heat the mixture to approximately 90°C and stir vigorously for 3-5 hours.[\[6\]](#)
- Work-up and Purification: After cooling, separate the organic layer. Wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure **2-Chloro-6-fluorophenylacetonitrile**.[\[6\]](#)

The nitrile functional group is a versatile precursor for other important functionalities, primarily amines and carboxylic acids.[\[7\]](#)[\[8\]](#)

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